Potassium bifluoride

Electrochemical Fluorine Production Flux Formulation High-Temperature Etching

Choose Potassium bifluoride (KHF₂) for unmatched performance in high-temperature fluorine electrolysis (mp ~238.7°C), fine uniform glass etching with smaller etch crystals than ammonium fluoride formulations, and superior fused flux activity in silver brazing. Its buffered fluoride release ensures controlled, uniform metal surface pickling, eliminating the localized attack common with free hydrofluoric acid. Secure consistent process outcomes with KHF₂—the precise fluoride source for demanding industrial applications.

Molecular Formula KHF2
F2HK
Molecular Weight 78.103 g/mol
CAS No. 7789-29-9
Cat. No. B213214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium bifluoride
CAS7789-29-9
SynonymsKHF2, Potassium fluoride
Molecular FormulaKHF2
F2HK
Molecular Weight78.103 g/mol
Structural Identifiers
SMILESF.[F-].[K+]
InChIInChI=1S/2FH.K/h2*1H;/q;;+1/p-1
InChIKeyVBKNTGMWIPUCRF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Bifluoride (CAS 7789-29-9): Properties and Industrial Role


Potassium bifluoride (KHF₂), also known as potassium hydrogen difluoride, is an inorganic salt comprising potassium cations and the bifluoride anion [HF₂]⁻ [1]. It is a colorless crystalline solid with a density of 2.37 g/cm³, a melting point of approximately 238.7 °C, and high water solubility [1]. The bifluoride anion features an exceptionally strong symmetric hydrogen bond (bond energy >155 kJ/mol) [2]. KHF₂ is primarily used as a controlled source of fluoride ions and hydrogen fluoride in applications such as glass etching, metal surface treatment, electrochemical fluorine production, and as a flux in metallurgy [1].

Why Potassium Bifluoride Cannot Be Simply Substituted with Other Bifluoride Salts or Fluoride Sources


While several bifluoride salts (e.g., ammonium bifluoride, sodium bifluoride) and fluoride sources (e.g., potassium fluoride, hydrofluoric acid) are commercially available, potassium bifluoride exhibits distinct physicochemical properties that directly impact its performance in specific applications. These properties include a higher melting point than ammonium bifluoride (238.7 °C vs. ~125 °C), enabling its use in high-temperature processes [1]. Its aqueous solubility (39.2 g/100 mL at 20 °C) differs significantly from sodium bifluoride, affecting its suitability in concentrated etching baths [2]. Furthermore, KHF₂ offers a controlled, buffered release of fluoride activity compared to the direct, aggressive action of hydrofluoric acid, which is crucial for achieving precise surface modifications [3]. Consequently, substituting KHF₂ with a seemingly similar compound can lead to altered process kinetics, inconsistent product quality, or even process failure. The following quantitative evidence highlights these critical differentiations.

Quantitative Evidence for Potassium Bifluoride Differentiation Against Key Comparators


Superior Thermal Stability vs. Ammonium Bifluoride for High-Temperature Processes

Potassium bifluoride (KHF₂) exhibits a significantly higher melting point of approximately 238.7 °C compared to ammonium bifluoride (NH₄HF₂), which melts around 125-126 °C [1][2]. This thermal stability is critical for applications requiring elevated temperatures, such as molten salt electrolysis for fluorine gas production or high-temperature brazing fluxes, where ammonium bifluoride would prematurely melt or decompose.

Electrochemical Fluorine Production Flux Formulation High-Temperature Etching

Higher Water Solubility vs. Sodium Bifluoride for Concentrated Etching Formulations

Potassium bifluoride demonstrates high water solubility, with a value of 39.2 g/100 mL at 20 °C [1]. While precise, directly comparable solubility data for sodium bifluoride (NaHF₂) under identical conditions is less frequently reported in primary literature, available technical data indicates that potassium bifluoride is generally considered highly soluble, whereas sodium bifluoride is described as having 'high solubility' but often without the same level of quantitative specification [2]. The established, high solubility of KHF₂ allows for the preparation of concentrated etching solutions, which is essential for achieving rapid and uniform glass frosting.

Glass Etching Surface Treatment Formulation Chemistry

Finer Surface Morphology in Glass Etching vs. Ammonium Fluoride-Based Solutions

A comparative study on glass etching demonstrated that using potassium fluoride (or bifluoride) with hydrofluoric acid resulted in etch crystals that were 'far smaller' than those produced by ammonium fluoride and HF solutions under comparable conditions [1]. The study noted that with potassium fluoride/HF mixtures, good etching results could be achieved at lower concentrations than with ammonium fluoride/HF [1]. This finer crystal size translates to a smoother, more uniform matte finish on the glass surface.

Glass Frosting Surface Engineering Etchant Formulation

Controlled Fluoride Activity vs. Hydrofluoric Acid in Metal Pickling

In metal pickling applications, potassium bifluoride offers a distinct advantage over direct hydrofluoric acid. The bifluoride system acts as a buffer, maintaining a more predictable and stable HF concentration through the acid-base equilibrium KHF₂ ⇌ KF + HF, whereas a free HF solution becomes depleted unevenly as it reacts with the metal surface [1]. This buffered nature ensures consistent fluoride activity throughout the process.

Metal Surface Treatment Pickling Corrosion Control

Higher Fused Activity vs. Potassium Fluoride for Metallurgical Fluxes

Technical data from chemical suppliers indicates that 'the activity of fused potassium bifluoride is greater than potassium fluoride' [1]. This higher activity in the molten state makes KHF₂ a more effective fluxing agent for removing oxides from metal surfaces during brazing and soldering operations, particularly for silver solders.

Brazing Flux Silver Soldering Metallurgy

Patent-Defined Etching Composition: Potassium Bifluoride as Primary Active Component

A patent for a process of chemical roughening of glass (US 6,471,880 B1) explicitly defines an etching composition where potassium bifluoride is the primary active ingredient, present at 20% to 99% by weight [1]. The patent stipulates that if other bifluorides like ammonium or sodium bifluoride are used, their total combined weight must not exceed that of potassium bifluoride [1]. This demonstrates a clear industrial preference and formulation requirement for KHF₂ as the dominant etchant in this specific, validated process.

Glass Etching Patent Formulation Chemical Roughening

Optimal Application Scenarios for Potassium Bifluoride Based on Verified Differentiation


Electrochemical Production of Elemental Fluorine

Potassium bifluoride (KHF₂) is the electrolyte of choice for the industrial production of elemental fluorine gas via molten salt electrolysis [1]. This application directly leverages KHF₂'s high melting point (~238.7 °C) and its thermal stability at elevated temperatures, which are critical for maintaining a conductive molten electrolyte. The alternative, ammonium bifluoride, with its lower melting point (~125 °C), would be unsuitable for the high-temperature conditions required for efficient fluorine generation [2]. The process involves electrolyzing a molten mixture of KHF₂ and K[H₂F₃] to yield fluorine gas at the anode and hydrogen gas at the cathode [1].

Precision Glass Etching and Frosting

For achieving fine, uniform matte finishes on glass, potassium bifluoride-based etching formulations are demonstrably superior to those based on ammonium fluoride. Comparative studies have shown that KF/HF mixtures produce 'far smaller' etch crystals than ammonium fluoride/HF mixtures, and they are effective at lower concentrations [3]. This results in a smoother, more aesthetically pleasing surface finish. Additionally, a patented glass etching process explicitly specifies KHF₂ as the primary active component, allowing it to constitute 20% to 99% of the etching composition, while limiting the use of alternative bifluorides [4].

High-Performance Flux in Silver Brazing and Soldering

In silver brazing and soldering applications, potassium bifluoride is a critical component of flux formulations. Its value stems from its higher 'fused activity' compared to potassium fluoride (KF) . This greater chemical activity in the molten state allows KHF₂ to more effectively dissolve and remove surface oxides from metal workpieces, ensuring proper wetting and flow of the brazing alloy. This leads to stronger, cleaner, and more reliable joints, a critical requirement in plumbing, electrical, and jewelry manufacturing.

Controlled Metal Surface Pickling

In metal treatment processes, potassium bifluoride offers a significant advantage over the direct use of hydrofluoric acid. The bifluoride system acts as a buffer, maintaining a consistent and predictable concentration of active HF throughout the pickling bath [2]. This prevents the uneven depletion and aggressive, localized attack that can occur with free HF solutions. The result is a more uniform and controlled removal of surface oxides and scale, improving the quality and consistency of the prepared metal surface for subsequent processing steps like plating or coating.

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